Indium selenide (In2Se3)
Description
Historical Context and Discovery
The historical development of indium selenide spans over a century of materials science research, with its fundamental properties being established through decades of systematic investigation. In₂Se₃ has been known for over 100 years and recently attracted significant interest as a promising candidate for a variety of applications, such as solar cells and advanced electronic devices. The earliest structural investigations of this compound can be traced back to pioneering work in the early 20th century, when researchers first began to understand the complex nature of indium-selenium binary systems.
The systematic study of indium selenide crystal structures began with seminal research conducted by Semiletov in 1961, who postulated one of the first structure models for the hexagonal phase of In₂Se₃. This early work established the foundation for understanding the compound's layered nature, consisting of quintuple Se-In-Se-In-Se layers with distinct coordination environments for indium atoms. However, these initial models suffered from theoretical inconsistencies, particularly regarding single-coordinated selenium atoms, which chemical intuition suggested were highly questionable.
Subsequent decades witnessed significant advances in the structural characterization of In₂Se₃ polymorphs. The work of Osamura and colleagues in 1966 provided additional insights into the rhombohedral structure variants, while later investigations by Likforman and others in the 1980s began to reveal the true complexity of the indium selenide system. A major breakthrough occurred in 2015 when Debbichi and collaborators employed quantum-chemical calculations to postulate new structure models for the rhombohedral In₂Se₃ phase, which were subsequently confirmed experimentally by electron microscopy studies.
The modern understanding of In₂Se₃ crystal structures was revolutionized by recent comprehensive studies utilizing state-of-the-art aberration-corrected scanning transmission electron microscopy. These investigations have provided detailed structural characterization of six distinct phases across three polymorphs of In₂Se₃ at room temperature, including hexagonal and rhombohedral variants of both alpha and beta phases, as well as the non-layered gamma phase. This work represents the first complete atomic-scale structural analysis of the various In₂Se₃ polymorphs, enabling precise correlation between structure and properties.
Table 1: Historical Milestones in In₂Se₃ Research
| Year | Researcher(s) | Key Contribution | Significance |
|---|---|---|---|
| 1910 | Thiel & Koelsch | Early indium studies | Foundation for indium chemistry understanding |
| 1961 | Semiletov | First In₂Se₃ structure model | Established layered nature concept |
| 1966 | Osamura et al. | Rhombohedral structure description | Extended structural understanding |
| 2015 | Debbichi et al. | Quantum-chemical structure models | Modern theoretical framework |
| 2019 | Zhou et al. | Electron microscopy confirmation | Experimental validation of structures |
| 2024 | Agarwal et al. | Ultra-low energy phase-change discovery | Revolutionary energy efficiency breakthrough |
Significance in Materials Science and Nanotechnology
The significance of indium selenide in contemporary materials science and nanotechnology stems from its remarkable combination of structural versatility, electronic properties, and technological applications. As a multifunctional semiconductor exhibiting multiple crystallographic phases, In₂Se₃ possesses distinct electronic, optical, and thermal properties that make it a promising candidate for a wide range of applications, including memory devices, photovoltaics, and photodetectors. This inherent phase variability represents a unique advantage in the development of next-generation electronic systems.
The material's importance in nanotechnology is particularly evident in its role as a two-dimensional van der Waals material. In₂Se₃ belongs to the class of layered materials where individual atomic layers are held together by weak van der Waals interactions, enabling mechanical exfoliation into atomically thin sheets. This property positions In₂Se₃ alongside other revolutionary two-dimensional materials such as graphene, while offering unique advantages through its semiconducting nature and tunable band gap properties.
Recent breakthrough research has elevated In₂Se₃ to unprecedented prominence in the field of ultra-low energy electronics. Scientists have discovered that using indium selenide, researchers can lower the energy requirements of phase-change memory by up to one billion times. This extraordinary achievement represents a potential solution to one of the biggest challenges in phase-change memory data storage, potentially paving the way for low-power memory devices and electronics. The breakthrough involves bypassing the traditional energy-intensive melt-quench process entirely by inducing amorphization through electrical charge rather than thermal cycling.
The ferroelectric properties of In₂Se₃ have opened entirely new avenues for technological applications. The discovery of in-plane ferroelectricity in van der Waals In₂Se₃ adds new prospects for nonvolatile switching of electronic and optical properties. This represents the first reported observation of ferroelectricity in the same plane as the layers of atoms within van der Waals layered materials, significantly expanding the material's potential applications in memory devices and electronic switches.
Table 2: Key Physical Properties of In₂Se₃ Polymorphs
The technological significance of In₂Se₃ extends to its exceptional mechanical properties, which are crucial for flexible electronics applications. Research has demonstrated that semiconducting crystals of indium selenide exhibit exceptional flexibility, with compressive strain reaching approximately 80 percent at room temperature. This remarkable mechanical pliability, combined with its electronic properties, makes In₂Se₃ an ideal candidate for bendable portable electronic devices and flexible optoelectronic applications.
In the realm of optoelectronics, In₂Se₃ demonstrates outstanding photoresponsivity and broad-range light absorption characteristics. The material exhibits thickness-dependent band gap properties, with the potential for direct-to-indirect band gap transitions as flake thickness varies. These optical properties, combined with its air and moisture stability, make In₂Se₃ particularly attractive for practical device applications where environmental stability is crucial.
The compound's significance in phase-change memory applications cannot be overstated. Phase-change memory represents a leading candidate for universal memory technology, capable of replacing both short-term memory like random access memory and storage devices like solid-state drives or hard drives. In₂Se₃'s ability to toggle between crystalline and amorphous states with minimal energy consumption positions it as a transformative material for future computing architectures focused on energy efficiency.
Current research efforts continue to expand the understanding and applications of In₂Se₃ through advanced synthesis and characterization techniques. Chemical vapor deposition methods have enabled the controlled growth of various In₂Se₃ polymorphs, while novel ionothermal microwave-assisted synthesis approaches have reduced reaction temperatures and times significantly. These synthetic advances, combined with sophisticated characterization tools including aberration-corrected electron microscopy and advanced spectroscopic techniques, continue to reveal new aspects of this remarkable material's potential.
The multifunctional nature of In₂Se₃-based devices represents another significant aspect of its importance in nanotechnology. Recent demonstrations have shown that devices based on two-dimensional heterostructures incorporating In₂Se₃ can concurrently serve as logic gates, photodetectors, electronic memory, and photonic memory. This multifunctionality can simplify device architecture and offer additional functionalities, such as ultrafast optical erase capabilities for large memory arrays, representing a paradigm shift in device design philosophy.
Properties
IUPAC Name |
indium(3+);selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3Se/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCEXGLFUSJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923467 | |
| Record name | Indium(III) selenide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12056-07-4 | |
| Record name | Indium selenide (In2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012056074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium selenide (In2Se3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium(III) selenide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindium triselenide | |
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Scientific Research Applications
Photovoltaics and Solar Energy Harvesting
Indium selenide is recognized for its favorable optical properties, including an optimal direct bandgap of approximately 1.3 eV, which aligns well with the solar spectrum. This makes In₂Se₃ a promising candidate for photovoltaic applications.
- Efficiency : Research indicates that In₂Se₃-based solar cells can achieve high power conversion efficiencies due to their excellent light absorption capabilities and charge carrier mobility .
- Layered Structure : The layered nature of In₂Se₃ allows for the production of thin films and nanosheets, which can be integrated into flexible solar panels, enhancing their applicability in various environments .
Photodetectors
In₂Se₃ exhibits significant potential in photodetection applications due to its high sensitivity to light across a broad spectrum.
- Broadband Photodetection : The compound's ability to absorb light effectively makes it suitable for use in photodetectors that can operate in both visible and infrared regions .
- Flexible Electronics : The exceptional flexibility of In₂Se₃ crystals allows for their integration into bendable electronic devices, which is crucial for the development of next-generation wearable technology .
Non-Volatile Memory Devices
Indium selenide has been explored as a material for non-volatile memory applications due to its phase-change properties.
- Phase Change Memory : In₂Se₃ can switch between different phases, allowing it to store information in a non-volatile manner. This property is leveraged in the development of advanced memory devices that require low power consumption and high speed .
- Interconnected Applications : Research highlights the potential for integrating In₂Se₃ into hybrid systems that combine memory and processing capabilities, paving the way for innovations in artificial intelligence and data processing technologies .
Chemical Sensing
The surface reactivity of In₂Se₃ makes it an attractive candidate for chemical sensing applications.
- Gas Detection : Studies have shown that α-In₂Se₃ monolayers can effectively adsorb gas molecules like NO and NO₂, making them suitable for environmental monitoring and pollution control .
- Sensitivity : The electronic structure of In₂Se₃ allows for significant charge transfer upon gas adsorption, leading to enhanced sensitivity in detecting harmful pollutants .
Table of Applications
Case Study 1: Photovoltaic Efficiency Enhancement
In a recent study, researchers demonstrated that incorporating In₂Se₃ into tandem solar cell architectures significantly improved overall efficiency. By stacking In₂Se₃ layers with other semiconductor materials, they achieved power conversion efficiencies exceeding 20% under standard testing conditions .
Case Study 2: Flexible Photodetector Development
Another research initiative focused on developing flexible photodetectors using In₂Se₃ nanosheets. These devices exhibited remarkable performance metrics, including fast response times and high sensitivity to light fluctuations, making them suitable for wearable technology applications .
Comparison with Similar Compounds
Structural and Phase Characteristics
Key Observations :
- In₂Se₃ exhibits rich polymorphism, enabling tunable electronic properties through phase engineering. For example, α-In₂Se₃ retains ferroelectricity down to monolayers, while β-In₂Se₃ shows antiferroelectric behavior .
- InSe has a simpler phase diagram but requires precise selenium vapor pressure control during synthesis to avoid non-stoichiometric defects .
Electronic and Optoelectronic Properties
Key Observations :
- In₂Se₃ and InSe share similar bandgaps (~1.3 eV), but In₂Se₃’s ferroelectricity enables unique device functionalities, such as non-volatile memory and tunable photodetectors .
- In₄Se₃’s narrow bandgap and high Seebeck coefficient make it superior for mid-temperature thermoelectrics, unlike In₂Se₃, which is better suited for optoelectronics .
Key Observations :
- In₂Se₃ nanowires grown via vapor-liquid-solid (VLS) methods achieve high uniformity with rapid thermal annealing (RTA), reducing diameter variation from 40.95% to 23.63% .
- InSe heterojunctions (e.g., InSe/In₂Se₃) show thickness-dependent photoluminescence (PL) intensity, with PL increasing from ~5,000 to ~18,000 in thicker layers, highlighting tunability for optoelectronics .
Preparation Methods
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD employs single-source precursors to deposit γ-In₂Se₃ thin films. Tris(N,N-ethylbutyldiselenocarbamato)indium(III) [In(ebdsc)₃] and tris(2-ethylpiperidinediselenocarbamato)indium(III) [In(epdsc)₃] precursors are synthesized via reaction of sodium N,N-ethylbutyldiselenocarbamate with InCl₃ in ethanol. These precursors decompose at 350–400°C under reduced pressure (10⁻³ Torr), yielding γ-In₂Se₃ films with a stoichiometric Se/In ratio of 1.5. Key advantages include low impurity levels and uniform thickness (50–200 nm), though precursor synthesis complexity limits scalability.
Chemical Vapor Deposition (CVD)
CVD enables phase-controlled growth of large-area (cm-scale) In₂Se₃ films. Using In₂O₃₋ₓSeₓ and InSe₁₊y gaseous precursors, β- and β′-In₂Se₃ are directly synthesized on mica substrates at 650°C. The Se/In ratio in precursors critically determines phase selection:
-
β-In₂Se₃ : Forms at low Se/In ratios (1.32–1.41) with a hexagonal structure (P6₃/mmc).
-
β′-In₂Se₃ : Stabilized at higher Se vacancies (Se/In ≈ 1.42), adopting a distorted hexagonal lattice.
Post-growth strain engineering via transfer to flexible substrates (e.g., PET) induces β′→α phase transition, yielding ferroelectric α-In₂Se₃.
Solution-Based Synthesis Methods
Solution-phase techniques offer scalability and nanoscale morphology control, ideal for colloidal nanosheets and nanostructured powders.
Solvothermal Synthesis
A solvothermal route using ethylenediaminetetraacetic acid (EDTA) mediates the formation of In₂.₄₅Se₄, a rhombohedral phase (a = 6.9632 Å, c = 38.1612 Å). Reaction parameters govern outcomes:
| Parameter | Optimal Range | Effect on Phase Purity |
|---|---|---|
| Temperature | 180–200°C | <180°C: Amorphous; >200°C: InSe |
| EDTA/InCl₃ Molar Ratio | 1:1 | Lower ratios yield InSe impurities |
| Solvent (H₂O:EG) | 1:3 | Higher EG content favors In₂.₄₅Se₄ |
Flower-like In₂.₄₅Se₄ microstructures form under standard conditions, while hexagonal nanoplates emerge at elevated precursor concentrations.
Colloidal Synthesis
β-In₂Se₃ nanosheets (900 nm lateral size) are synthesized via a two-step colloidal method:
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Nucleation : InCl₃ reacts with selenourea in oleylamine/1-octadecene at 215°C, forming In₁.₈Se₃ nanocrystals (5 nm).
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Growth : Dicyandiamide injection at 200°C triggers anisotropic growth into hexagonal nanosheets (In₂.₁Se₃ stoichiometry). Dicyandiamide acts as a structure-directing agent, suppressing selenium particle formation.
Phase Control and Post-Synthesis Modifications
In₂Se₃’s functional properties depend on its polymorphic phase, necessitating precise phase-control strategies.
Strain-Induced Phase Transitions
Compressive strain (≥0.5%) applied to β′-In₂Se₃ films on PET induces a reversible β′↔α transition, as confirmed by in situ Raman spectroscopy. The α-phase exhibits out-of-plane ferroelectricity with a polarization of ~10 μC/cm², critical for non-volatile memory devices.
Thermal Annealing
Annealing β-In₂Se₃ at 450°C under selenium vapor converts it to α-phase, while inert atmospheres favor β′→γ transitions. Phase stability follows the order: α > γ > β′ > β.
Comparative Analysis of Synthesis Methods
Q & A
Q. What synthesis methods are most effective for producing high-purity In₂Se₃ for optoelectronic applications?
In₂Se₃ is typically synthesized via the Bridgman-Stockbarger method for single-crystal growth, which allows precise control over stoichiometry and phase formation . For thin-film applications, mechanical exfoliation or chemical vapor deposition (CVD) is employed to achieve atomically thin layers . Key parameters include temperature gradients (1000–1100°C for phase stability) and stoichiometric ratios to avoid secondary phases like In₄Se₃ or InSe . Post-synthesis annealing in selenium-rich environments can mitigate vacancies, enhancing carrier mobility .
Q. How do phase transitions in In₂Se₃ influence its electronic properties?
In₂Se₃ exhibits multiple phases (α, β, γ, δ), each with distinct bandgaps and electrical behaviors. For example, γ-In₂Se₃ has a bandgap of ~2.15 eV, while γ-InSe is ~1.32 eV . Phase transitions are temperature-dependent: α-phase (room temperature) transitions to β-phase at ~200°C, altering carrier mobility and photoresponse . Controlling phase purity requires precise thermal management and stoichiometric calibration during synthesis .
Q. What characterization techniques are critical for analyzing In₂Se₃ structural and optoelectronic properties?
- Raman spectroscopy identifies phase-specific vibrational modes (e.g., γ-In₂Se₃ peaks at ~150 cm⁻¹ and ~225 cm⁻¹) .
- Photoluminescence (PL) spectroscopy reveals thickness-dependent bandgap shifts, with PL intensity variations indicating interfacial charge transfer in heterojunctions .
- Transmission electron microscopy (TEM) resolves atomic-layer stacking and defects, critical for understanding carrier scattering mechanisms .
Q. How does doping enhance the performance of In₂Se₃ in solar cells?
Doping with elements like Ga or S modifies the bandgap and improves carrier concentration. For instance, Cu(In,Ga)Se₂ (CIGS) solar cells achieve efficiencies up to 21.7% by tuning the Ga/In ratio to optimize light absorption . Dopants also passivate surface defects, reducing recombination losses .
Advanced Research Questions
Q. How can researchers address contradictions in reported bandgap values for In₂Se₃?
Discrepancies arise from phase heterogeneity and measurement techniques. For example, bulk γ-In₂Se₃ has a bandgap of 2.15 eV, but thin-film measurements may vary due to quantum confinement or substrate interactions . Standardizing synthesis protocols (e.g., consistent annealing conditions) and cross-validating with multiple techniques (UV-Vis, PL, ellipsometry) can resolve inconsistencies .
Q. What strategies optimize In₂Se₃/antimonene heterostructures for high-efficiency photodetectors?
Density functional theory (DFT) simulations predict that In₂Se₃/antimonene heterostructures exhibit a direct bandgap (0.97 eV) and type-II band alignment, enabling efficient electron-hole separation . Experimentally, layer-by-layer assembly via van der Waals epitaxy ensures minimal interfacial defects, achieving carrier mobilities >10³ cm² V⁻¹ s⁻¹ . Thickness optimization (e.g., R=0.475 in InSe/In₂Se₃ junctions) enhances photocurrent by 3× compared to monolayers .
Q. How do thickness and strain engineering improve In₂Se₃-based flexible electronics?
Reducing In₂Se₃ thickness to <10 nm induces tensile strain, lowering the effective mass of carriers and boosting mobility . Flexible substrates (e.g., polyimide) combined with strain-tuning via bending radii (<5 mm) enable stretchable photodetectors with maintained responsivity (~10⁴ A/W) under 500 cycles of mechanical stress .
Q. What experimental designs mitigate ambient degradation of In₂Se₃ devices?
In₂Se₃ surfaces oxidize in humid environments, degrading performance. Encapsulation with hexagonal boron nitride (h-BN) or ALD-deposited Al₂O₃ layers reduces oxidation rates by 90% . In situ XPS studies recommend processing in gloveboxes (<0.1 ppm O₂/H₂O) to preserve surface stoichiometry .
Q. How can researchers reconcile conflicting data on In₂Se₃’s thermoelectric properties?
Phase-dependent thermal conductivity (e.g., α-In₂Se₃: ~1.5 W/m·K vs. β-phase: ~2.2 W/m·K) and doping levels cause variability . A "weight-of-evidence" approach, integrating Hall effect measurements, Seebeck coefficient analysis, and computational modeling, clarifies structure-property relationships . Contradictions in ZT values often stem from differing synthesis routes, necessitating standardized reporting of synthesis conditions .
Q. What computational models best predict In₂Se₃’s interfacial behavior in heterojunctions?
Hybrid DFT-DFT+U methods accurately model charge transfer at In₂Se₃/metal interfaces, predicting Schottky barrier heights within 0.1 eV of experimental values . For heterostructures, molecular dynamics simulations incorporating van der Waals forces and defect interactions guide optimal stacking configurations (e.g., AC-stacked In₂Se₃/antimonene for maximal stability) .
Methodological Guidance
- Data Contradiction Analysis : Use phase-pure samples and controlled environments to isolate variables. Cross-reference XRD, TEM, and PL data to confirm phase identity .
- Experimental Design : For heterojunction studies, employ transfer-length methods (TLM) to decouple contact resistance from intrinsic material properties .
- Advanced Modeling : Combine DFT with Monte Carlo simulations to account for defect-mediated carrier transport in doped In₂Se₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
